molecular formula C17H18N2O5S B4179613 ethyl 2-{[(2-nitrophenyl)carbonyl]amino}-5-propylthiophene-3-carboxylate CAS No. 895967-55-2

ethyl 2-{[(2-nitrophenyl)carbonyl]amino}-5-propylthiophene-3-carboxylate

Cat. No.: B4179613
CAS No.: 895967-55-2
M. Wt: 362.4 g/mol
InChI Key: CRJYHFQNRYUEJY-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. The compound is notable for its complex structure, which includes a thiophene ring, a nitrobenzoyl group, and an ester functional group. This unique combination of functional groups makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(2-nitrophenyl)carbonyl]amino}-5-propylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene. This is followed by the acylation of nitrobenzene to introduce the benzoyl group. The resulting compound is then reacted with thiophene-2-carboxylic acid under esterification conditions to form the final product. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to drive the reactions to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the product. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{[(2-nitrophenyl)carbonyl]amino}-5-propylthiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell death. The compound may also interact with specific enzymes or receptors, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate can be compared with other nitrobenzoyl and thiophene derivatives:

Properties

IUPAC Name

ethyl 2-[(2-nitrobenzoyl)amino]-5-propylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-3-7-11-10-13(17(21)24-4-2)16(25-11)18-15(20)12-8-5-6-9-14(12)19(22)23/h5-6,8-10H,3-4,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJYHFQNRYUEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175083
Record name Ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895967-55-2
Record name Ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895967-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{[(2-nitrophenyl)carbonyl]amino}-5-propylthiophene-3-carboxylate
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ethyl 2-{[(2-nitrophenyl)carbonyl]amino}-5-propylthiophene-3-carboxylate
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ethyl 2-{[(2-nitrophenyl)carbonyl]amino}-5-propylthiophene-3-carboxylate
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ethyl 2-{[(2-nitrophenyl)carbonyl]amino}-5-propylthiophene-3-carboxylate
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ethyl 2-{[(2-nitrophenyl)carbonyl]amino}-5-propylthiophene-3-carboxylate
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ethyl 2-{[(2-nitrophenyl)carbonyl]amino}-5-propylthiophene-3-carboxylate

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